molecular formula C18H19NO2 B012628 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole CAS No. 104007-80-9

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole

Cat. No.: B012628
CAS No.: 104007-80-9
M. Wt: 281.3 g/mol
InChI Key: OZFHUMGEWVYBRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TZI-41127 involves the reaction of 5-methoxy-3-methylindole with 2,6-dimethylphenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of TZI-41127 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

TZI-41127 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of TZI-41127 can yield halogenated derivatives, while oxidation can produce corresponding quinones .

Mechanism of Action

TZI-41127 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The molecular targets include the active site of 5-lipoxygenase, and the pathways involved are those related to leukotriene biosynthesis .

Properties

CAS No.

104007-80-9

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol

InChI

InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3

InChI Key

OZFHUMGEWVYBRM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C

104007-80-9

Synonyms

2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole
TZI 41127
TZI-41127

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.1 g of 2,6-dimethyl-4-propionylphenol and 5.0 g of 4-methoxyphenylhydrazine hydrochloride were dispersed in 30 ml of isopropanol, and the dispersion was refluxed for 20 hours in a nitrogen stream. Water was added to the reaction mixture, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and washed with a 5% aqueous sodium hydroxide solution, water, 2N hydrochloric acid and water. The organic layer was dried, and the solvent was evaporated. Recrystallization of the resulting crude crystals from ethanol-hexane gave 5.8 g of 2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole.
Quantity
5.1 g
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reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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